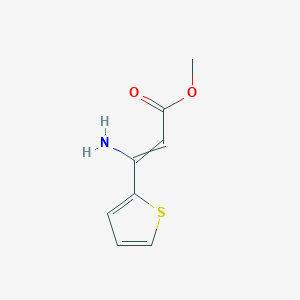

Methyl 3-amino-3-thiophen-2-yl-acrylate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90956-83-5 |

|---|---|

Molecular Formula |

C8H9NO2S |

Molecular Weight |

183.23 g/mol |

IUPAC Name |

methyl 3-amino-3-thiophen-2-ylprop-2-enoate |

InChI |

InChI=1S/C8H9NO2S/c1-11-8(10)5-6(9)7-3-2-4-12-7/h2-5H,9H2,1H3 |

InChI Key |

NLKYBKXDQIMRKC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=C(C1=CC=CS1)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to Methyl 3 Amino 3 Thiophen 2 Yl Acrylate and Its Derivatives

Conventional Synthetic Routes and Optimization Studies

Conventional methods remain fundamental for the synthesis of thiophene-acrylates, often providing robust and scalable routes. These approaches primarily involve the formation of the crucial carbon-carbon double bond of the acrylate (B77674) moiety or the construction of the thiophene (B33073) ring itself through multi-step sequences.

The Knoevenagel condensation is a cornerstone reaction for the synthesis of electron-deficient alkenes and is widely applied to the preparation of thiophene-acrylates. nih.gov The reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. jmcs.org.mx For the synthesis of thiophene-acrylate derivatives, thiophene-2-carboxaldehyde is a common starting material.

A representative synthesis involves the reaction of thiophene-2-carboxaldehyde with an active methylene compound like ethyl cyanoacetate (B8463686) in the presence of a catalyst such as ammonium (B1175870) acetate (B1210297) in refluxing ethanol. nih.govresearchgate.net While this specific example yields a cyanoacrylate, the underlying principle is directly applicable for synthesizing the target amino-acrylate by using a suitable amino-functionalized active methylene compound.

Optimization studies have focused on improving yields, reducing reaction times, and employing more environmentally benign conditions. Catalysts such as diisopropylethylammonium acetate (DIPEAc) have been shown to be effective for producing cyanoacrylates in high yields. jmcs.org.mx Furthermore, solvent-free Knoevenagel condensations catalyzed by biogenic carbonates have been developed, offering operational simplicity and minimal catalyst loading. mdpi.com These variants highlight the tunability of the Knoevenagel reaction for accessing a wide range of acrylate derivatives.

| Catalyst | Active Methylene Compound | Solvent/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Ammonium Acetate | Ethyl Cyanoacetate | Absolute Ethanol, Reflux | Classical, readily available reagents. | nih.govresearchgate.net |

| Diisopropylethylammonium Acetate (DIPEAc) | Ethyl Cyanoacetate | Not specified | High yields. | jmcs.org.mx |

| Biogenic Ca:Ba Carbonates | Various (e.g., 2-cyanoacetamide) | Solvent-free, 100 °C | Operational simplicity, minimal catalyst loading, (E)-selectivity. | mdpi.com |

| Amino-functionalized Frameworks | Malononitrile | Ethanol, Room Temp | Mild conditions, rapid reaction. | nih.gov |

Multi-step pathways offer greater flexibility in introducing a variety of substituents onto the thiophene ring or the acrylate side chain. A prominent example is the Gewald synthesis, which is a versatile method for preparing 2-aminothiophenes. derpharmachemica.com This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. sciforum.net The resulting 2-aminothiophene can then serve as a key intermediate, which can be further functionalized to introduce the desired acrylate moiety through subsequent reactions.

Another multi-step approach involves building the thiophene ring through cyclization reactions. For instance, derivatives of thioglycolic acid can react with β-keto esters or α,β-dihalo esters to form the thiophene nucleus, which can then be elaborated to the final product. derpharmachemica.com These pathways, while longer, are indispensable for creating structurally complex derivatives that are not accessible through one-pot condensations.

Advanced Organometallic Catalysis in Thiophene-Acrylate Synthesis

Modern synthetic chemistry heavily relies on organometallic catalysis to achieve efficient and selective bond formations. For thiophene-acrylate synthesis, these methods are particularly powerful for creating the C-C bond between the thiophene ring and the acrylate group or for building substituted thiophene precursors.

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds between aromatic systems and other organic fragments. nih.gov These reactions are central to the synthesis of functionalized thiophenes that can act as precursors to Methyl 3-amino-3-thiophen-2-yl-acrylate.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (e.g., a thiophene boronic acid) with an organic halide (e.g., a bromo-acrylate) in the presence of a palladium catalyst and a base. The Suzuki reaction is widely used due to its good functional group tolerance and the relatively low toxicity of boron-containing reagents. nih.gov

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium. This method is often used for synthesizing thiophene-containing conjugated polymers and oligomers, demonstrating its utility in forming C-C bonds involving the thiophene ring. nih.gov

Negishi and Kumada-Tamao-Corriu Coupling: These reactions utilize organozinc (Negishi) or Grignard (Kumada) reagents to couple with organic halides. nih.gov The high reactivity of these organometallic nucleophiles often allows for reactions to proceed under mild conditions. nih.gov

| Reaction | Organometallic Reagent | Organic Electrophile | Catalyst System (Typical) | Key Features | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Thiophene-boronic acid/ester | Bromo-acrylate | Pd complex (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) | Good functional group tolerance; stable reagents. | nih.govresearchgate.net |

| Stille | Stannyl-thiophene | Bromo-acrylate | Pd complex (e.g., Pd(PPh₃)₄) | Tolerant of many functional groups; toxic tin byproducts. | nih.govnih.gov |

| Negishi | Thienyl-zinc halide | Bromo-acrylate | Pd or Ni complex | High reactivity; sensitive to air/moisture. | nih.gov |

| Kumada | Thienyl-magnesium halide (Grignard) | Bromo-acrylate | Pd or Ni complex (e.g., Ni(dppe)Cl₂) | Highly reactive nucleophiles; less functional group tolerant. | nih.govnih.gov |

Direct C-H activation has emerged as a more atom-economical and efficient alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalization (e.g., halogenation or metallation) of the thiophene starting material. nih.govresearchgate.net In this approach, a transition metal catalyst, typically palladium, directly cleaves a C-H bond on the thiophene ring and couples it with a suitable partner, such as an acrylate derivative. mdpi.com

This strategy allows for the direct arylation or vinylation of the thiophene core. rsc.org A significant challenge in the C-H activation of thiophenes is controlling the regioselectivity, as C-H bonds at different positions (C2, C3, C5) can be activated. However, by carefully choosing the catalyst, ligands, and reaction conditions, or by using directing groups, high selectivity for a specific position can be achieved. nih.gov This methodology provides a streamlined route to substituted thiophene-acrylates, reducing the number of synthetic steps and waste generation. nih.gov

Intramolecular Cyclization Strategies

Intramolecular cyclization strategies are employed to construct complex, fused-ring systems from linear precursors containing the thiophene-acrylate scaffold. These methods are crucial for synthesizing derivatives where the thiophene and acrylate moieties are part of a larger, rigid, polycyclic structure.

For example, appropriately substituted N-aryl acrylamides, which are derivatives of the target compound, can undergo photoredox-catalyzed cyclization to form oxindole (B195798) derivatives. mdpi.com Similarly, radical cyclization of thiophene-based helicenes has been used to create quasi-circulenes. nih.gov Photocyclization of styrylthiophenes, which share structural similarities with thiophene-acrylates, is a well-established method for producing thiahelicenes, demonstrating the potential for light-induced intramolecular C-C bond formation. nih.gov These advanced strategies transform simple thiophene-acrylates into high-value molecules with unique three-dimensional structures and electronic properties.

Divergent Synthesis from Common Precursors

Divergent synthesis is a powerful strategy that enables the creation of a diverse library of related compounds from a single, common starting material. In the context of this compound, a key common precursor is methyl 3-oxo-3-(thiophen-2-yl)propanoate . This β-ketoester contains the core thiophene and methyl acrylate fragments, making it an ideal starting point for introducing structural diversity at the amino position.

The primary transformation involves the condensation of the β-ketoester with various nitrogen-based nucleophiles. By systematically varying the amine reactant, a wide range of N-substituted derivatives can be synthesized. This approach allows for the exploration of the chemical space around the core structure, which is crucial for developing structure-activity relationships in medicinal chemistry and materials science.

The versatility of this common precursor extends beyond simple amine condensation. The resulting β-enaminoester derivatives are themselves valuable intermediates for further synthetic transformations. Their unique electronic and structural features, with conjugated nucleophilic and electrophilic sites, allow them to participate in a variety of cyclization and annulation reactions to form complex heterocyclic systems like pyridines, pyrimidines, and pyrazoles. acgpubs.orgresearchgate.net

Table 1: Divergent Synthesis of Derivatives from a Common Precursor

This table illustrates the synthesis of various derivatives starting from the common precursor, methyl 3-oxo-3-(thiophen-2-yl)propanoate.

| Precursor | Reagent (Amine) | Product Name | Potential Derivative Class |

| Methyl 3-oxo-3-(thiophen-2-yl)propanoate | Ammonia (B1221849) | This compound | Primary Enaminoester |

| Methyl 3-oxo-3-(thiophen-2-yl)propanoate | Aniline | Methyl 3-anilino-3-thiophen-2-yl-acrylate | N-Aryl Enaminoester |

| Methyl 3-oxo-3-(thiophen-2-yl)propanoate | Benzylamine | Methyl 3-(benzylamino)-3-thiophen-2-yl-acrylate | N-Alkyl Enaminoester |

| Methyl 3-oxo-3-(thiophen-2-yl)propanoate | Dimethylamine | Methyl 3-(dimethylamino)-3-thiophen-2-yl-acrylate | N,N-Dialkyl Enaminoester |

| Methyl 3-oxo-3-(thiophen-2-yl)propanoate | Hydrazine | (Z)-methyl 3-(2-aminophenylamino)-3-(thiophen-2-yl)acrylate | Precursor for Pyrazoles |

This table is generated based on established chemical principles for β-enaminoester synthesis.

Green Chemistry Principles in Synthetic Design

The integration of green chemistry principles into synthetic methodologies is essential for developing environmentally benign and sustainable chemical processes. The synthesis of this compound and its derivatives can be significantly improved by adopting greener techniques that enhance efficiency, reduce waste, and minimize energy consumption. eurjchem.com Key green approaches include microwave-assisted synthesis, the use of eco-friendly catalysts, and performing reactions under solvent-free conditions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering dramatic reductions in reaction times, increased product yields, and often enhanced purity compared to conventional heating methods. eurjchem.comrsc.org For the synthesis of β-enaminones and β-enaminoesters, microwave-assisted methods can facilitate the condensation of β-dicarbonyl compounds and amines in minutes, often without the need for a solvent or catalyst. researchgate.netresearchgate.net This high-efficiency heating method aligns with the green chemistry principles of energy conservation and waste reduction.

Solvent-Free Conditions: A significant source of chemical waste is the use of organic solvents. Performing reactions under solvent-free (neat) conditions is a cornerstone of green synthesis. mdpi.comnih.gov The reaction between a β-ketoester and an amine to form a β-enaminoester can often be carried out by simply mixing the neat reactants, sometimes with a catalyst, and applying heat or microwave irradiation. researchgate.net This approach simplifies the work-up procedure, reduces environmental impact, and can lead to cost savings.

Catalysis: The use of catalysts is fundamental to green chemistry as they can increase reaction rates and selectivity, allowing for milder reaction conditions and reducing the formation of byproducts. For β-enaminoester synthesis, a variety of efficient catalysts have been developed. These include:

Heterogeneous Catalysts: Solid-supported catalysts like PPA-SiO₂ (polyphosphoric acid on silica) are advantageous as they can be easily separated from the reaction mixture and recycled, minimizing waste. mdpi.com

Lewis Acids: Catalysts such as iron(III) triflate (Fe(OTf)₃) and gold(I)/silver(I) complexes have proven highly effective, even at low loadings, for promoting the reaction under solvent-free conditions at room temperature. nih.govresearchgate.net These catalysts are often more environmentally benign than traditional stoichiometric reagents.

Table 2: Comparison of Synthetic Methods for β-Enaminoester Synthesis

This table compares traditional and green synthetic approaches for the preparation of β-enaminoesters, a class of compounds that includes this compound.

| Method | Conditions | Reaction Time | Catalyst | Solvent | Key Advantages |

| Traditional | Conventional Heating (Reflux) | Several hours | None or Acid/Base | Toluene or Ethanol | Established procedure |

| Microwave | Microwave Irradiation (80-150°C) | 2-10 minutes | Often none required | Often solvent-free | Rapid, high yield, energy efficient researchgate.neteurjchem.com |

| Catalytic (Solvent-Free) | Room Temp or Mild Heat (70-80°C) | 15 min - 4 hours | Fe(OTf)₃, PPA-SiO₂, Au(I)/Ag(I) | Solvent-free | High yield, catalyst recyclability, mild conditions mdpi.comnih.govresearchgate.net |

This table synthesizes data from multiple sources on green synthetic methodologies for β-enaminones and β-enaminoesters.

By embracing these green methodologies, the synthesis of this compound and its derivatives can be performed in a more sustainable, efficient, and economically viable manner.

Chemical Reactions and Reactivity Studies of Methyl 3 Amino 3 Thiophen 2 Yl Acrylate

Reactivity Profiling of the Amino and Ester Functionalities

The presence of both a nucleophilic amino group and an electrophilic ester group in a conjugated system allows for a range of intramolecular and intermolecular reactions. The interplay between these two functionalities is central to the compound's synthetic utility, particularly in the construction of fused heterocyclic rings.

Nucleophilic Characteristics of the Amino Group

The primary amino group in Methyl 3-amino-3-thiophen-2-yl-acrylate exhibits characteristic nucleophilic properties. It readily reacts with a variety of electrophiles, serving as a key site for molecular elaboration.

One of the most significant reactions involving the amino group is its participation in cyclization reactions to form fused pyrimidine (B1678525) rings, known as thienopyrimidines. For instance, in reactions analogous to those of methyl 3-aminothiophene-2-carboxylate, the amino group can react with isocyanates and isothiocyanates. researchgate.net This initially forms urea (B33335) or thiourea (B124793) intermediates, which can then undergo intramolecular cyclization upon treatment with a base to yield thieno[3,2-d]pyrimidinone derivatives. researchgate.netresearchgate.net

The amino group's nucleophilicity is also demonstrated in its reaction with other carbonyl compounds and activated systems. It can participate in condensation reactions and aza-Michael additions, where it adds to α,β-unsaturated systems. researchgate.netnih.gov This reactivity is fundamental to building more complex molecular architectures.

Ester Group Transformations (e.g., Transesterification, Amidation)

The methyl ester functionality is susceptible to nucleophilic acyl substitution, allowing for transformations such as amidation and transesterification. While specific studies on this compound are limited, the reactivity can be inferred from related aminothiophene esters.

Amidation: The ester can be converted to an amide, for example, by treatment with a methanolic ammonia (B1221849) solution. This transformation is often a preliminary step for subsequent cyclization reactions to form thienopyrimidines. researchgate.net

Transesterification: This process involves the exchange of the methyl group of the ester with another alkyl group from an alcohol, typically under acidic or basic conditions, or with enzymatic catalysis. lookchem.comgoogle.comnih.gov This allows for the modification of the ester moiety to alter the physical and chemical properties of the molecule.

Saponification: The ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions, a common transformation to enable different reaction pathways, such as decarboxylation or subsequent amide bond formation.

Collectively, the amino and ester groups often work in concert. In the synthesis of thieno[3,2-d]pyrimidin-4-ones, the amino group acts as a nucleophile, and the ester group is ultimately displaced in an intramolecular cyclization, highlighting their synergistic reactivity. researchgate.netnih.gov

Reaction Pathways and Mechanistic Investigations

Understanding the reaction pathways and mechanisms is crucial for controlling the selectivity and outcome of reactions involving this compound. Mechanistic studies on closely related compounds, particularly in the context of metal-catalyzed cross-coupling and cyclization reactions, provide valuable insights.

A key reaction pathway for functionalizing the thiophene (B33073) ring is the palladium-catalyzed direct C-H arylation. In studies on analogous 3-aminothiophene derivatives, the reaction mechanism is believed to involve a concerted metalation-deprotonation (CMD) pathway. The palladium catalyst, coordinated to a suitable ligand, selectively activates a C-H bond on the thiophene ring. The choice of base is critical; it facilitates the deprotonation step and can prevent competing side reactions, such as N-arylation (amination) of the amino group. The catalytic cycle is then completed by reductive elimination, which forms the C-C bond and regenerates the active palladium catalyst. nih.gov

The mechanism for the formation of thieno[3,2-d]pyrimidin-4-ones from aminothiophene esters involves an initial nucleophilic attack of the amino group on an appropriate one-carbon synthon (e.g., formic acid, orthoformates). This is followed by an intramolecular cyclization where the newly formed amide nitrogen attacks the ester carbonyl. The subsequent elimination of methanol (B129727) drives the reaction to completion, yielding the fused bicyclic system.

Derivatization and Functionalization Strategies

The structural framework of this compound offers multiple sites for derivatization, allowing for the systematic modification of the thiophene ring and the acrylate (B77674) moiety to generate a diverse library of compounds.

Modifications of the Thiophene Ring

The thiophene ring is amenable to functionalization, particularly through electrophilic substitution and modern cross-coupling reactions. The electron-rich nature of the thiophene ring makes it susceptible to reactions like halogenation, nitration, and acylation, although the directing effects of the existing substituents must be considered.

More advanced and selective modifications can be achieved via palladium-catalyzed direct C-H arylation. This powerful technique allows for the introduction of various aryl groups at specific positions on the thiophene ring without the need for pre-functionalization (e.g., halogenation). For example, in a related 3-aminothiophene system, direct arylation at the C5 position has been achieved with high yields using aryl bromides. nih.govrsc.org This strategy provides a direct route to novel bi-aryl structures.

Note: Data presented is illustrative and based on studies of structurally similar 3-aminothiophene carboxylates.

Diversification at the Acrylate Moiety

The acrylate portion of the molecule contains an electron-deficient carbon-carbon double bond, making it an excellent Michael acceptor. This allows for conjugate addition (Michael addition) reactions with a wide range of nucleophiles. science.govresearchgate.net

Michael Addition: Nucleophiles such as amines, thiols, and carbanions can add to the β-position of the acrylate system. researchgate.netrsc.org This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, enabling the introduction of diverse functional groups and the construction of more complex side chains. For example, the addition of thiols (thio-Michael addition) can introduce sulfur-containing moieties, which are prevalent in many biologically active compounds. science.gov

The double bond can also undergo other addition reactions, such as hydrogenation to produce the corresponding saturated propionate (B1217596) derivative, or cycloaddition reactions, further expanding the synthetic possibilities.

Synthesis of Fused Heterocyclic Systems Containing the Thiophene-Acrylate Scaffold

The inherent reactivity of the β-enamino ester functionality within this compound makes it a prime candidate for the construction of fused ring systems. The nucleophilic amino group and the electrophilic carbon of the acrylate group, along with the adjacent thiophene ring, provide multiple pathways for cyclization reactions. Research in this area has demonstrated the utility of this compound in synthesizing fused pyrimidines and pyridines.

A primary strategy for constructing fused pyrimidine rings involves the reaction of 2-aminothiophene derivatives with various C1 and N1 synthons. For instance, the cyclocondensation of 2-aminothiophene-3-carboxylates, which are structurally analogous to this compound, with urea is a common method for preparing thieno[2,3-d]pyrimidin-4(3H)-ones. This reaction typically proceeds by heating the reactants, leading to the formation of the fused pyrimidine ring.

Similarly, isocyanates and isothiocyanates are frequently employed reagents for the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives. The reaction of aminothiophene precursors with these reagents initially forms a urea or thiourea intermediate, which subsequently undergoes cyclization to yield the fused heterocyclic system. These reactions highlight the potential of this compound to undergo similar transformations to afford a range of substituted thienopyrimidines.

The synthesis of fused pyridine (B92270) rings from enaminones can be achieved through reactions with compounds possessing active methylene (B1212753) groups. This approach, known as the Friedländer annulation and related methodologies, involves the condensation of the enamine with a carbonyl compound containing an α-methylene group, followed by cyclization and dehydration to form the fused pyridine ring. While specific examples starting from this compound are not extensively documented in readily available literature, the general reactivity pattern of enamino esters suggests its applicability in such synthetic strategies.

The following table summarizes representative reactions for the synthesis of fused heterocyclic systems from precursors structurally similar to this compound, illustrating the potential synthetic pathways for this compound.

| Starting Material Analogue | Reagent(s) | Fused Heterocyclic System | Reaction Conditions | Reference |

| 2-Aminothiophene-3-carboxylate | Urea | Thieno[2,3-d]pyrimidin-4(3H)-one | Heating | nih.govmdpi.com |

| 2-Aminothiophene-3-carboxylate | Aryl isothiocyanates | 3-Aryl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | Heating in a suitable solvent | mdpi.com |

| 2-Aminothiophene-3-carbonitrile | Methylisothiocyanate | 2-Imino-3-methyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-imine | Reflux in pyridine | nih.gov |

Table 1: Synthesis of Fused Heterocyclic Systems from Aminothiophene Derivatives

Detailed research into the specific reactivity of this compound in these and other cyclization reactions is an area ripe for further exploration, with the potential to unlock novel heterocyclic scaffolds for various scientific applications.

Computational and Theoretical Investigations of Methyl 3 Amino 3 Thiophen 2 Yl Acrylate

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are instrumental in predicting the physicochemical properties of molecules. For Methyl 3-amino-3-thiophen-2-yl-acrylate, these methods reveal insights into its geometry, electron distribution, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized geometry and electronic properties of molecules. For a molecule like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), would be employed to predict its most stable three-dimensional structure mdpi.com.

The analysis yields crucial data on bond lengths, bond angles, and dihedral angles. In related thiophene-based acrylate (B77674) structures, it has been observed that the thiophene-acrylate fragment tends to be nearly planar. This planarity is a result of the conjugated π-system extending across the thiophene (B33073) ring and the acrylate moiety, which influences the molecule's electronic properties nih.govresearchgate.net. Intramolecular hydrogen bonding between the amino group and the carbonyl oxygen can also contribute to the planarity and stability of the conformation nih.govmdpi.com.

Table 1: Predicted Geometrical Parameters from DFT Analysis This table outlines the types of geometric parameters determined through DFT calculations for this compound.

| Parameter | Description | Typical Findings in Related Compounds |

| Bond Lengths (Å) | ||

| Thiophene C-S | The length of the carbon-sulfur bonds within the thiophene ring. | Values typically range from 1.71 to 1.74 Å mdpi.com. |

| Acrylate C=C | The length of the central carbon-carbon double bond in the acrylate chain. | Expected to be around 1.36 Å nih.gov. |

| Acrylate C=O | The length of the carbon-oxygen double bond in the carbonyl group. | Typically around 1.22 Å researchgate.net. |

| Thiophene-Acrylate C-C | The length of the single bond connecting the thiophene ring to the acrylate group. | Influenced by conjugation, often shorter than a standard C-C single bond. |

| **Bond Angles (°) ** | ||

| C-C-C (Acrylate) | The angles defining the geometry of the acrylate backbone. | Angles are typically close to 120° due to sp² hybridization. |

| Dihedral Angles (°) | ||

| Thiophene-Acrylate | The twist angle between the plane of the thiophene ring and the acrylate group. | A small dihedral angle is expected, indicating a high degree of planarity nih.gov. |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and the outcomes of chemical reactions. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO and LUMO energies and their distribution are calculated to predict the molecule's reactivity. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are key to understanding charge transfer interactions. For molecules similar to this compound, the HOMO is often delocalized over the thiophene ring and the amino group, while the LUMO is concentrated on the acrylate portion, particularly the carbon-carbon double bond and the carbonyl group mdpi.com.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO mdpi.com.

Table 2: Frontier Molecular Orbital Properties This table describes the key parameters derived from FMO analysis for this compound.

| Parameter | Description | Significance |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. Higher energy indicates stronger electron-donating capability. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. Lower energy indicates stronger electron-accepting capability. |

| Energy Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = E(LUMO) – E(HOMO)). | A smaller gap indicates higher reactivity and polarizability, and lower kinetic stability mdpi.com. |

Electrostatic Potential (ESP) Surface Mapping

Electrostatic Potential (ESP) surface mapping is a computational tool that illustrates the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual guide to the molecule's reactive sites.

The ESP map uses a color spectrum to indicate charge distribution:

Red: Regions of negative potential, indicating electron-rich areas. These are potential sites for electrophilic attack.

Blue: Regions of positive potential, indicating electron-poor areas. These are potential sites for nucleophilic attack.

Green/Yellow: Regions of neutral or near-neutral potential.

For this compound, the ESP map is expected to show a significant negative potential (red) around the oxygen atom of the carbonyl group, making it a likely proton acceptor and a site for electrophilic interaction. Conversely, a positive potential (blue) is anticipated around the hydrogen atoms of the amino group, identifying them as potential hydrogen bond donors mdpi.com. Such analyses are crucial for understanding intermolecular interactions and predicting how the molecule will interact with other chemical species mdpi.comscispace.com.

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and intramolecular electron delocalization by analyzing the interactions between filled (donor) and vacant (acceptor) orbitals.

Molecular Conformation and Isomerism Studies

The three-dimensional conformation of this compound is critical to its function and properties. Computational studies are used to determine the most stable conformers and the energy barriers for rotation around key single bonds.

Due to the extensive conjugation, the molecule is expected to be largely planar. The conformation of the acrylate's ethene bond is likely to be the E-isomer nih.gov. A significant stabilizing factor can be the formation of an intramolecular hydrogen bond between a hydrogen atom of the amino group and the carbonyl oxygen atom. This interaction would create a stable six-membered pseudo-ring, often described with an S(6) graph-set motif nih.govmdpi.com. This planarity and specific conformation facilitate electron delocalization, which is vital for the molecule's electronic and optical properties.

Solid-State Phenomena and Intermolecular Interactions

In the solid state, molecules of this compound arrange themselves into a crystal lattice stabilized by a network of intermolecular interactions. Understanding this crystal packing is essential for predicting material properties like solubility and melting point.

Computational and experimental studies on analogous compounds reveal that hydrogen bonding is a dominant force in the crystal packing. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen and potentially the nitrogen atom can act as acceptors. This can lead to the formation of chains or sheets of molecules linked by N-H···O and N-H···N hydrogen bonds mdpi.com.

In addition to strong hydrogen bonds, weaker interactions also play a crucial role. These can include:

C-H···O and C-H···S interactions: These weak hydrogen bonds contribute to the cohesion of the crystal structure mdpi.com.

π-π stacking: The planar thiophene rings can stack on top of each other, leading to stabilizing π-π interactions.

Crystal Packing and Supramolecular Assembly Elucidation

The supramolecular architecture of this compound has been elucidated through single-crystal X-ray diffraction. mdpi.com The compound crystallizes in the monoclinic P21/c space group. A notable feature of its crystal structure is the presence of three crystallographically independent molecules in the asymmetric unit. mdpi.com These three distinct molecules are nearly identical in structure, with only minor deviations in bond lengths and angles. mdpi.com

The crystal packing is a complex three-dimensional network established through a variety of intermolecular interactions. The foundational motif of the structure consists of an infinite helical chain of molecules linked by intermolecular N–H⋯O hydrogen bonds. mdpi.com These primary chains are further organized into double chains running along the b-axis, a connection facilitated by N–H⋯N interactions. mdpi.com This assembly creates a robust and stable crystalline lattice, further stabilized by weaker contacts. mdpi.com

Hydrogen Bonding Networks (N-H⋯O, N-H⋯N, C-H⋯S, C-H⋯Cg)

Each of the three independent molecules in the asymmetric unit features a strong intramolecular N–H⋯O hydrogen bond. This interaction creates an S(6) graph-set motif, a seven-membered ring that contributes to the planarity of the molecule. mdpi.com The intermolecular packing is primarily governed by strong N–H⋯O and N–H⋯N hydrogen bonds that link the three independent molecules together. mdpi.com

In addition to these strong interactions, the three-dimensional crystal packing is consolidated by weaker C–H⋯S contacts and C–H⋯Cg interactions, where Cg represents the centroid of the thiophene ring. mdpi.com These interactions, while individually less energetic, collectively play a crucial role in the cohesion of the supramolecular assembly. mdpi.com

Detailed parameters for the key hydrogen bonds and weak interactions are presented below.

| Interaction Type (D–H⋯A) | D-H Distance (Å) | H⋯A Distance (Å) | D⋯A Distance (Å) | D-H⋯A Angle (°) |

|---|---|---|---|---|

| N1A–H1A2⋯O1B | 0.87(3) | 2.22(3) | 3.078(2) | 169(2) |

| N1B–H1B1⋯N1C | 0.87(3) | 2.28(3) | 3.130(3) | 165(2) |

| N1C–H1C1⋯O1A | 0.87(3) | 2.23(3) | 3.082(2) | 165(2) |

| C5A–H5A⋯S1B | 0.93 | 2.92 | 3.5794(18) | 128 |

| C7A–H7A3⋯Cg1 | 0.96 | 2.88 | 3.793(3) | 159 |

Data sourced from a computational study on Methyl-3-aminothiophene-2-carboxylate. mdpi.com

Polymorphism and its Structural Implications

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. In the specific case of this compound, analysis of the synthesized solid samples was conducted using powder X-ray diffraction. mdpi.com The results of this analysis were used to confirm that no polymorphic transformations occurred during the crystallization process under the reported experimental conditions. mdpi.com This suggests that the monoclinic P21/c form is the stable polymorph under these specific conditions.

Energy Framework Analysis of Crystal Lattices (Dispersion, Electrostatic Contributions)

To quantitatively understand the nature of the intermolecular forces driving the crystal packing, energy framework analysis was performed. This computational tool visualizes and quantifies the interaction energies between molecules within the crystal lattice, separating them into electrostatic, dispersion, polarization, and repulsion components. mdpi.com

The calculated interaction energies for a cluster of molecules are summarized in the table below.

| Energy Component | Value (kJ/mol) |

|---|---|

| Electrostatic (E_ele) | -173.5 |

| Dispersion (E_dis) | -392.2 |

| Polarization (E_pol) | -37.4 |

| Repulsion (E_rep) | 368.3 |

| Total (E_tot) | -326.6 |

Data sourced from a computational study on Methyl-3-aminothiophene-2-carboxylate. mdpi.com

Computational Modeling of Reaction Mechanisms and Pathways

While specific, complete reaction pathways involving this compound have not been detailed in the reviewed literature, computational studies provide significant insight into its chemical reactivity, which is foundational to understanding its reaction mechanisms. proquest.com Theoretical calculations, particularly the analysis of the Electrostatic Potential (ESP) and Frontier Molecular Orbitals (FMOs), are instrumental in predicting the molecule's behavior in chemical reactions. proquest.com

The ESP-mapped van der Waals surface identifies the regions of a molecule that are electron-rich or electron-poor, indicating likely sites for nucleophilic and electrophilic attack, respectively. For this compound, the most negative potential (a global surface minimum of -32.64 kcal/mol) is located at the oxygen atom of the carboxyl group. proquest.com This suggests that this oxygen is the most favorable site for interactions with electrophiles or for acting as a hydrogen bond acceptor. proquest.com

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to predicting chemical stability and reactivity. proquest.comlibretexts.org In this compound, both the HOMO and LUMO are primarily delocalized over the thiophene ring. proquest.com The nitrogen atom of the amino group contributes significantly (27.9%) to the HOMO, while the carbon atoms of the carboxyl group have a notable contribution (14.3%) to the LUMO. proquest.com The calculated HOMO-LUMO energy gap is approximately 4.537 eV. This relatively small energy gap implies low kinetic stability and high chemical reactivity, consistent with its role as a versatile intermediate in organic synthesis. proquest.com

Based on the comprehensive search for scientific data on "this compound," there is a notable lack of published experimental data corresponding to the specific spectroscopic and crystallographic characterization requested. The search results did not yield specific ¹H NMR, ¹³C NMR, Infrared (IR), Raman spectroscopy, or X-ray diffraction data for this exact compound.

The available literature and chemical databases provide information on structurally related but distinct molecules, such as "Methyl 3-(2-thienyl)acrylate" (which lacks the amino group) or other derivatives. Using data from these related compounds would be scientifically inaccurate and would not pertain to the specific molecular structure of "this compound."

Therefore, it is not possible to generate a scientifically accurate article with the requested detailed sections and data tables due to the absence of specific research findings for this compound in the public domain. Any attempt to create such an article would rely on speculation rather than documented evidence, which would compromise the integrity and accuracy of the information provided.

Advanced Spectroscopic and Diffraction Techniques for Characterization

X-ray Diffraction Studies

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the absolute three-dimensional structure of a crystalline compound. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a detailed molecular portrait. For a molecule like "Methyl 3-amino-3-thiophen-2-yl-acrylate," SCXRD would confirm the E or Z configuration of the acrylate (B77674) double bond and the conformation of the thiophene (B33073) ring relative to the rest of the molecule.

The typical data obtained from an SCXRD experiment that would be expected for "this compound" is presented in the table below, based on data for analogous compounds.

| Crystallographic Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or C2/m |

| a (Å) | ~8-10 |

| b (Å) | ~5-15 |

| c (Å) | ~13-20 |

| α (°) | 90 |

| β (°) | ~90-110 |

| γ (°) | 90 |

| Volume (ų) | ~1300-1500 |

| Z (molecules/unit cell) | 4 or 8 |

These parameters define the size and shape of the unit cell, which is the fundamental repeating unit of the crystal lattice.

Powder X-ray Diffraction for Polymorph Identification

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of bulk crystalline solids and is particularly crucial for identifying different polymorphic forms of a substance. rigaku.commdpi.com Polymorphs are different crystalline arrangements of the same molecule, and they can exhibit distinct physical properties. rigaku.com The PXRD pattern is a fingerprint of a specific crystalline phase.

For "this compound," PXRD would be used to assess the phase purity of a synthesized batch and to identify any potential polymorphs that may form under different crystallization conditions. ua.pt The discovery of a new monoclinic polymorph for ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate underscores the importance of this technique for this class of compounds. nih.govresearchgate.net

A hypothetical comparison of PXRD patterns for two polymorphs of "this compound" is illustrated in the table below, highlighting the differences in peak positions (2θ) and intensities that would distinguish them.

| 2θ (degrees) (Form A) | Intensity (Form A) | 2θ (degrees) (Form B) | Intensity (Form B) |

| 10.2 | High | 11.5 | Medium |

| 15.8 | Medium | 16.2 | High |

| 20.5 | High | 21.0 | High |

| 25.1 | Low | 26.3 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For "this compound," the conjugated system encompassing the thiophene ring, the amino group, and the acrylate moiety is expected to give rise to characteristic absorption bands.

The position of the maximum absorption (λmax) is indicative of the extent of conjugation. The presence of the electron-donating amino group and the electron-withdrawing methyl acrylate group attached to the double bond (a "push-pull" system) is likely to result in a significant bathochromic (red) shift of the λmax compared to simpler acrylates. The specific λmax values would be dependent on the solvent used due to solvatochromic effects.

While direct UV-Vis data for the title compound is not prevalent, related compounds with similar conjugated systems exhibit strong UV absorption. A representative dataset that might be expected for "this compound" is provided below.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| Hexane | ~320 | ~15,000 |

| Ethanol | ~335 | ~18,000 |

| Acetonitrile | ~330 | ~17,500 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule.

For "this compound" (C₈H₉NO₂S), HRMS would be used to confirm its elemental composition. The expected fragmentation pattern in the mass spectrum would provide further structural information. Key fragments would likely arise from the loss of the methoxy (B1213986) group (-OCH₃), the entire ester group (-COOCH₃), or cleavage of the thiophene ring.

The expected mass spectrometry data is summarized in the table below.

| Technique | Ion | Calculated m/z | Observed m/z (Hypothetical) |

| HRMS (ESI+) | [M+H]⁺ | 184.0427 | 184.0425 |

| HRMS (ESI+) | [M+Na]⁺ | 206.0246 | 206.0243 |

| MS/MS of [M+H]⁺ | [M+H - CH₃OH]⁺ | 152.0165 | ~152.0 |

| MS/MS of [M+H]⁺ | [Thiophene-CH=NH₂]⁺ | 112.0212 | ~112.0 |

This data is crucial for confirming the identity and purity of newly synthesized "this compound".

Applications in Materials Science and Advanced Organic Electronics

Organic Semiconductors and Optoelectronic Devices

The field of organic electronics is rapidly expanding, with a continuous demand for new materials that can offer improved performance, processability, and stability. Thiophene-containing compounds are at the forefront of this research due to their inherent charge transport capabilities. researchgate.net The incorporation of a thiophene (B33073) moiety into the structure of Methyl 3-amino-3-thiophen-2-yl-acrylate suggests its potential as a precursor for organic semiconductor materials.

Dye-sensitized solar cells (DSSCs) represent a promising alternative to conventional silicon-based solar cells, offering advantages such as lower production costs and good performance under diffuse light conditions. The efficiency of a DSSC is heavily reliant on the properties of the organic dye used as a sensitizer. Thiophene-based dyes have been a major focus of research in this area. mdpi.com The general structure of these dyes often consists of a donor-π-acceptor (D-π-A) framework, where the thiophene ring can act as part of the π-conjugated bridge that facilitates charge separation and transport.

While direct studies on this compound in DSSCs are not extensively documented, the closely related compound, 2-cyano-3-thiophen-2-yl-acrylic acid, is a known component in sensitizers for these devices. In this context, the thiophene ring and the acrylic acid moiety are crucial for the dye's function. It is plausible that this compound could be chemically modified to create novel D-π-A dyes. The amino group could serve as a potential donor or as an attachment point for other donor groups, while the acrylate (B77674) could be hydrolyzed to a carboxylic acid to act as an anchoring group to the titanium dioxide (TiO2) photoanode of the DSSC.

Organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) are key technologies in modern displays and flexible electronics. The performance of these devices is intrinsically linked to the charge transport characteristics of the organic semiconductor materials used. Polythiophenes and their derivatives are widely investigated for these applications due to their high charge carrier mobilities.

Although specific research on this compound in OLEDs and OFETs is limited, its polymerizable nature suggests that it could be used to synthesize novel polythiophene derivatives. The properties of such polymers, including their charge transport capabilities, could be tuned by the presence of the amino and methyl acrylate side groups. These groups could influence the polymer's morphology, solubility, and electronic energy levels, which are all critical factors for device performance.

Organic photovoltaic (OPV) devices, or organic solar cells, are another area where thiophene-based materials have made a significant impact. rsc.org In OPVs, these materials are typically used as the electron donor in the photoactive layer of a bulk heterojunction device. The efficiency of an OPV is dependent on factors such as the material's ability to absorb sunlight and transport charge carriers effectively.

The structural motifs present in this compound make it a candidate for the development of new materials for OPVs. Polymers derived from this monomer could potentially exhibit favorable electronic and optical properties for photovoltaic applications. The ability to tailor the polymer's structure and properties through the amino and acrylate functionalities could lead to the development of next-generation organic solar cells with improved efficiencies. For instance, binary all-polymer solar cells have achieved high efficiencies through the use of thiophene-based additives to control the morphology of the active layer. nih.gov

Polymer Chemistry and Polymerizable Monomers

The acrylate group in this compound makes it a valuable monomer for the synthesis of a variety of polymers. The resulting polymers would feature a polyacrylate backbone with pendant side chains containing the 3-amino-3-thiophen-2-yl moiety. The presence of both an amino group and a thiophene ring on the side chain opens up possibilities for creating multifunctional polymers.

A study on the closely related poly(3-thiophen-3-yl-acrylic acid methyl ester) has demonstrated that such monomers can be polymerized to create polythiophene derivatives with interesting electronic properties. researchgate.net This suggests that polymers of this compound could also exhibit semiconducting behavior, making them suitable for the applications discussed in the previous section. The synthesis of amino acid-based polymers through controlled radical polymerization techniques has also been explored, indicating the potential for creating well-defined polymer architectures from amino-functionalized monomers. rsc.org

Aminoacrylates are known for their use in the formulation of adhesives, coatings, and resins. The amino groups can participate in cross-linking reactions, leading to the formation of durable and robust polymer networks. While specific applications of this compound in this area are not well-documented, its chemical structure suggests it could be a useful component in the development of specialized polymers for these applications. The thiophene group could impart unique properties to the resulting materials, such as conductivity or specific optical characteristics.

Functional Materials with Tailored Optical and Electronic Properties

A significant area of interest in materials science is the development of functional materials with precisely controlled optical and electronic properties. The unique combination of a thiophene ring and an amino group in this compound provides a platform for tuning these properties.

The electronic and optical properties of polythiophene and its derivatives are known to be highly dependent on the nature and position of substituents on the thiophene ring. mdpi.com The amino group on this compound can be expected to have a significant electronic influence on the thiophene ring, which would, in turn, affect the properties of any polymers derived from it. Furthermore, the amino group can be functionalized to introduce other chemical moieties, providing a route to a wide range of materials with tailored properties. For example, the non-linear optical properties of materials can be influenced by the presence of electron-donating and electron-withdrawing groups, and the amino and thiophene groups could play these roles. Research on plasma-polymerized methyl acrylate thin films has highlighted their potential in photovoltaic and optoelectronic applications due to their tunable nonlinear optical and electronic properties. nih.gov

Below is a table summarizing the potential properties and applications of materials derived from this compound, based on the characteristics of related compounds.

| Material Class | Potential Properties | Potential Applications |

| Thiophene-based Dyes | Tunable absorption spectra, good charge separation | Dye-Sensitized Solar Cells (DSSCs) |

| Polythiophene Derivatives | Semiconducting, tunable energy levels | Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) |

| Aminoacrylate Polymers | Cross-linking capabilities, potential conductivity | Adhesives, Coatings, Resins, Functional Films |

| Functionalized Polymers | Tailored optical and electronic properties | Non-linear optical materials, Sensors |

Luminescence and Redox Behavior

Compounds containing the 3-aminothiophene-2-carboxylate core are recognized as important precursors for a variety of functional materials that exhibit interesting photophysical and electrochemical properties, including luminescence and redox activity. mdpi.com The inherent push-pull nature of this compound, with the electron-donating amino group and the electron-withdrawing acrylate moiety, facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is a key process for luminescence.

While specific luminescence data for this compound is not extensively documented in publicly available literature, the properties of related thiophene-based materials provide strong indicators of its potential. For instance, graft copolymers with a poly(thiophene) backbone and poly(methyl acrylate) sidearms have been synthesized to create solid-state fluorescent materials. acs.org In these systems, the bulky side chains prevent quenching of the fluorescence in the solid state by separating the conjugated poly(thiophene) backbones. acs.org This suggests that this compound could serve as a valuable monomer for creating such luminescent polymers.

The redox behavior of this compound is also of significant interest. The thiophene ring is easily oxidized, and this property can be tuned by the substituents. The presence of both an electron-donating group (amino) and an electron-withdrawing group (acrylate) makes the molecule susceptible to both oxidation and reduction, allowing it to act as an electrochemical switch. The electrochemical properties of donor-acceptor copolymers based on thiophene derivatives have been investigated, demonstrating their potential in electrochromic devices where the material changes color in response to an applied potential. scielo.br The table below summarizes the electrochemical properties of some donor-acceptor molecules containing thiophene, which can be considered analogous to this compound.

| Compound/Polymer | Oxidation Potential (V vs. Ag/Ag+) | Reduction Potential (V vs. Ag/Ag+) | Electrochemical Band Gap (eV) |

|---|---|---|---|

| Oligo-Thiophene Derivative 1 | +1.13, +1.18 | -1.39, -1.68 | ~2.5 |

| Thiophene-Containing Oligomer (BDT(DBTOTTH)2) | Onset at +0.41 | Onset at -1.18 | 2.29 |

| Poly-TPD:PCBM:Cu-PP Composite | Exhibits both hole and electron transport |

Non-Linear Optical (NLO) Response Materials

The "push-pull" electronic structure of this compound makes it a prime candidate for applications in non-linear optics (NLO). NLO materials are capable of altering the properties of light that passes through them, which is a critical function in technologies such as optical data storage, telecommunications, and optical switching. The efficiency of a second-order NLO material is related to its molecular hyperpolarizability (β). In push-pull systems, the intramolecular charge transfer from the donor to the acceptor group upon excitation by an intense light source leads to a large change in the dipole moment, resulting in a high β value.

Research on thiophene-based push-pull chromophores has demonstrated their significant potential for NLO applications. The modulation of the linear and non-linear optical properties can be achieved by varying the strength of the donor and acceptor groups, as well as the nature and length of the π-conjugated bridge (in this case, the thiophene ring and the acrylate double bond). Studies have shown that such chromophores can exhibit high second-order susceptibilities. doaj.org The table below presents the NLO properties of some representative push-pull molecules containing thiophene, illustrating the potential of this class of compounds.

| Thiophene-Based Push-Pull System | Second-Order Susceptibility (pm/V) | Molecular Hyperpolarizability (μβ in 10⁻⁴⁸ esu) |

|---|---|---|

| (Bi)thiophene with di(tri)cyanovinyl acceptors | 0.08 - 6.45 | - |

| β-branched thiophene with dicyano- and tricyanovinylene acceptors | - | Up to 4840 |

Electronic Transport Properties

The thiophene ring is a cornerstone of many organic semiconductors due to its ability to support delocalized π-electrons, which are essential for charge transport. Materials based on this compound are expected to exhibit semiconducting properties, making them suitable for use in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).

The charge carrier mobility, which is a measure of how quickly charge can move through a material, is a critical parameter for these applications. Studies on A-D-A (acceptor-donor-acceptor) type small molecules, where thiophene acts as a conjugated bridge, have shown that functionalization of the thiophene backbone can significantly influence the charge carrier mobility. rsc.org Polymers and oligomers containing thiophene have demonstrated promising mobilities for both holes and electrons. For example, some thiophene-substituted diketopyrrolopyrrole copolymers have shown room temperature mobilities exceeding 2 cm²/V·s. rsc.org The table below provides a summary of charge carrier mobilities reported for various thiophene-based organic semiconductors.

| Thiophene-Based Material | Hole Mobility (cm²/V·s) | Electron Mobility (cm²/V·s) |

|---|---|---|

| Poly-TPD | 1.7 x 10⁻⁴ - 2 x 10⁻³ | - |

| Poly-TPD:PCBM:Cu-PP Composite | ~10⁻⁵ | ~10⁻⁴ |

| Didodecyl rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene Isomer | Average interfacial mobility of 1.7 x 10² | |

| PDPP-TVT Copolymer | > 2 | - |

Synthetic Utility as a Precursor for Complex Organic Architectures

This compound is a versatile building block in organic synthesis due to the presence of multiple reactive sites. The enamine-like reactivity of the amino group, the electrophilicity of the acrylate carbonyl, and the potential for reactions at the thiophene ring make it a valuable precursor for the synthesis of a wide range of complex heterocyclic compounds. nih.goveasychair.orgsciforum.netresearchgate.nettubitak.gov.trnih.gov

One of the most significant applications of aminothiophene derivatives is in the synthesis of fused heterocyclic systems. For example, 2-aminothiophenes are key starting materials for the preparation of thieno[2,3-d]pyrimidines, which are of interest in medicinal chemistry. nih.govsigmaaldrich.com The synthesis typically involves the reaction of the aminothiophene with a suitable reagent to construct the pyrimidine (B1678525) ring. For instance, reaction with nitriles in the presence of an acid can lead to the formation of the thieno[2,3-d]pyrimidine (B153573) core. tubitak.gov.tr

Furthermore, the enamine moiety in this compound can react with various electrophiles. For example, cyanoacetamides derived from 2-aminothiophenes can be condensed with dimethylformamide-dimethylacetal (DMF-DMA) to form enamines, which are then used to construct pyridothienopyrimidine derivatives. nih.gov These cyanoacetamides can also react with arylidenemalononitriles to yield novel pyrido[1,2-a]thieno[3,2-e]pyrimidine derivatives. nih.gov Additionally, reactions with salicylaldehyde (B1680747) can afford quinoline (B57606) derivatives. nih.gov

The versatility of this compound as a synthetic precursor is further highlighted by its potential to participate in multicomponent reactions, providing a straightforward route to complex molecules in a single step. The reactivity of the acrylate part of the molecule also allows for its use in polymerization reactions, leading to the formation of functional polymers with pendant thiophene groups, which can have applications in the areas discussed above.

Future Directions and Emerging Research Perspectives

Innovative Synthetic Methodologies

While traditional methods for synthesizing thiophene (B33073) derivatives, such as the Gewald reaction, have been effective, the future lies in developing more efficient, selective, and environmentally benign strategies. bohrium.com Emerging research is focused on innovative methodologies that offer improved yields, greater tolerance of various functional groups, and enhanced regioselectivity. bohrium.com

Modern synthetic approaches that could revolutionize the production of Methyl 3-amino-3-thiophen-2-yl-acrylate and its analogs include:

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains significant portions of all starting materials. bohrium.com The application of MCRs for synthesizing polysubstituted thiophenes is a promising avenue for creating diverse libraries of thiophene-acrylate derivatives in a time- and resource-efficient manner. nih.gov

Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions are powerful tools for constructing complex thiophene-based systems. nih.govnih.gov Techniques like the Suzuki and Stille couplings are widely used for creating C-C bonds, allowing for the facile introduction of various substituents onto the thiophene ring to fine-tune the molecule's electronic properties. nih.govresearchgate.net Recent advances in rhodium-catalyzed reactions, such as the transannulation between 1,2,3-thiadiazoles and alkynes, offer novel pathways to highly substituted thiophenes. nih.govorganic-chemistry.org

C-H Activation/Functionalization: Direct C-H activation is an atom-economical strategy that avoids the need for pre-functionalized starting materials (like halides or organometallics). Developing methods to directly functionalize the C-H bonds of the thiophene ring or its precursors could significantly streamline the synthesis of complex derivatives.

Green Chemistry Approaches: Future synthetic methodologies will increasingly emphasize sustainability. This includes the use of microwave-assisted synthesis to accelerate reaction times, the employment of environmentally friendly solvents, and the development of reusable catalysts to minimize waste. nih.govnih.gov For instance, the synthesis of 2-aminothiophenes using elemental sulfur in greener reaction media exemplifies this trend. nih.gov

| Methodology | Description | Advantages | Potential for Thiophene-Acrylates |

|---|---|---|---|

| Gewald Reaction | Condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile and elemental sulfur in the presence of a base. | Well-established, reliable for 2-aminothiophenes. | Standard route, but can lack versatility and may require harsh conditions. |

| Multicomponent Reactions (MCRs) | One-pot reactions involving three or more components to build complex molecules. bohrium.com | High efficiency, atom economy, combinatorial library synthesis. | Rapid generation of a wide range of structurally diverse thiophene-acrylate analogs. |

| Metal-Catalyzed Cross-Coupling | Reactions like Suzuki, Stille, and Kumada that form C-C bonds using Pd, Ni, or Cu catalysts. nih.gov | High yields, excellent functional group tolerance, precise control over substitution. | Enables modular synthesis and fine-tuning of electronic properties by adding various aryl or alkyl groups. |

| Iodocyclization | Electrophilic iodocyclization of functionalized alkynes to form iodinated thiophenes. organic-chemistry.orgnih.gov | Provides highly functionalized intermediates that can be further modified. | A versatile method for creating functionalized thiophene precursors for acrylate (B77674) synthesis. |

Advanced Characterization Techniques and Data Interpretation

A deep understanding of the structure-property relationships in thiophene-acrylate systems requires moving beyond routine characterization. While NMR and mass spectrometry confirm molecular structure, advanced techniques are essential for elucidating the subtleties of crystal packing, intermolecular interactions, and electronic behavior, which ultimately govern material performance.

Future research will increasingly rely on a combination of:

Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional structure of a molecule in the solid state. For compounds like this compound, it can precisely map bond lengths, bond angles, and the conformation of the molecule, revealing details about the planarity and conjugation of the π-system. mdpi.comnih.gov

Hirshfeld Surface Analysis: This powerful computational tool, derived from X-ray diffraction data, allows for the visualization and quantification of intermolecular interactions within a crystal. mdpi.comnih.gov By mapping properties like electrostatic potential onto the surface, researchers can identify and analyze crucial non-covalent interactions, such as hydrogen bonds (N-H···O, N-H···N) and weaker contacts (C-H···S, C-H···π), that dictate the supramolecular architecture. mdpi.com For the closely related Methyl-3-aminothiophene-2-carboxylate, Hirshfeld analysis has been used to verify the importance of N–H⋯O and N–H⋯N hydrogen bonds in crystal packing. mdpi.com

Synchrotron X-ray Scattering: For thiophene-acrylate based polymers and thin films, techniques like Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) are critical for probing microstructure. acs.org This method provides information on molecular orientation, crystallinity, and π-stacking distance in thin films, which are crucial parameters for performance in electronic devices. acs.org

| Technique | Information Provided | Relevance to Thiophene-Acrylate Systems |

|---|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, planarity. mdpi.com | Determines the degree of π-conjugation and intramolecular geometry. |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions. mdpi.comnih.gov | Identifies key hydrogen bonds and π-stacking interactions that control solid-state packing. |

| X-ray Scattering (e.g., GIWAXS) | Crystallinity, molecular orientation, and packing in thin films. acs.org | Crucial for understanding and optimizing charge transport in polymer films for electronic devices. |

| UV-Vis-NIR Spectroscopy | Electronic transitions, optical bandgap. scientific.net | Characterizes the optical properties for applications in solar cells and optoelectronics. |

Integration of Computational Design with Experimental Synthesis

The synergy between computational modeling and experimental synthesis is a powerful paradigm for accelerating materials discovery. By predicting the properties of molecules before they are synthesized, researchers can prioritize promising candidates, saving significant time and resources. For thiophene-acrylate systems, computational chemistry offers invaluable insights.

Density Functional Theory (DFT): DFT and its time-dependent extension (TD-DFT) are workhorse methods for predicting the properties of organic molecules. researchgate.net These calculations can accurately forecast:

Molecular Geometries: Optimizing the ground-state geometry to understand planarity and steric effects. nih.gov

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict the electronic bandgap, ionization potential, and electron affinity. mdpi.com

Optical Properties: Simulating UV-Vis absorption spectra to predict the color and photophysical behavior of new derivatives. researchgate.net

Electrostatic Potential (ESP): Mapping the ESP on the molecular surface helps identify electron-rich and electron-poor regions, predicting sites for intermolecular interactions. mdpi.com

A key future direction is the use of computational screening. Virtual libraries of this compound derivatives with different substituents can be created and their properties calculated. researchgate.net This in silico screening can identify lead candidates with optimized electronic and optical characteristics for specific applications, such as dye-sensitized solar cells or organic transistors, thereby guiding synthetic efforts toward the most promising targets. researchgate.net

Expansion of Material Science Applications for Thiophene-Acrylate Systems

Thiophene-based materials are cornerstones of organic electronics due to their stability and tunable semiconducting properties. researchgate.netresearchgate.net The this compound scaffold is an ideal building block for next-generation organic materials. The acrylate group provides a convenient handle for polymerization, while the aminothiophene core serves as the electronically active component.

Emerging applications for materials derived from this system include:

Organic Semiconductors: As monomers, thiophene-acrylates can be polymerized to form materials for Organic Thin-Film Transistors (OTFTs). nih.gov The inherent push-pull nature of the monomer unit can lead to polymers with low bandgaps, which is beneficial for charge transport.

Organic Photovoltaics (OPVs): Thiophene-based polymers are extensively used as donor materials in bulk-heterojunction solar cells. mdpi.com By carefully designing copolymers incorporating the thiophene-acrylate motif, it may be possible to tune the absorption spectrum to better match that of the sun, enhancing power conversion efficiencies.

Solid-State Fluorescent Materials: The incorporation of acrylate side chains onto a polythiophene backbone can disrupt excessive chain packing in the solid state. acs.org This steric effect can reduce conjugation length and isolate the polymer chains, significantly increasing the photoluminescent quantum yield and leading to highly fluorescent materials for use in Organic Light-Emitting Diodes (OLEDs) and sensors. acs.org

Electroactive Polymers: Polymers containing thiophene side-chains can be electrochemically cross-linked to form conductive films with good redox activity and electrochemical stability, suitable for applications in sensors, electrochromic devices, and energy storage. scientific.net

| Application Area | Key Material Property | Role of Thiophene-Acrylate Structure |

|---|---|---|

| Organic Thin-Film Transistors (OTFTs) | High charge carrier mobility, good processability. nih.gov | The π-conjugated thiophene core facilitates charge transport, while acrylate-derived side chains can control solubility and morphology. |

| Organic Solar Cells (OSCs) | Broad solar spectrum absorption, appropriate energy levels. mdpi.com | The push-pull structure helps to lower the bandgap, enabling absorption of lower-energy photons. |

| Organic Light-Emitting Diodes (OLEDs) | High solid-state photoluminescence quantum yield. acs.org | Polymerization through the acrylate can create architectures that prevent fluorescence quenching in the solid state. |

| Sensors | Changes in optical or electrical properties upon analyte binding. | The functional groups can be tailored for specific analyte interactions, leading to a detectable electronic or photophysical response. |

Supramolecular Chemistry and Self-Assembly of Thiophene-Acrylate Derivatives

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a key frontier for creating functional nanomaterials. researchgate.netscispace.com The ability of molecules to spontaneously organize into well-defined, ordered structures is critical for optimizing the performance of organic electronic devices, where charge transport is highly dependent on molecular packing. uh.edu

This compound is exceptionally well-suited for directed self-assembly due to its array of functional groups capable of forming specific non-covalent bonds:

Hydrogen Bonding: The amino group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen of the ester (C=O) is an excellent acceptor. This donor-acceptor pairing can be used to form predictable one-dimensional chains or two-dimensional sheets. mdpi.combeilstein-journals.org

π–π Stacking: The electron-rich thiophene ring can engage in π–π stacking interactions with neighboring rings. This is the primary mechanism for charge transport along the stacking direction in many organic semiconductors.

Dipole-Dipole Interactions: The significant charge separation in this push-pull molecule creates a large molecular dipole, leading to strong dipole-dipole interactions that can influence crystal packing.

Future research will focus on harnessing these interactions to control the self-assembly of thiophene-acrylate derivatives on surfaces to create nanostructures like nanowires or 2D crystals. uh.edu The choice of substrate, solvent, and processing conditions can be used to guide the assembly process, allowing for the bottom-up fabrication of highly ordered thin films with anisotropic optical and electronic properties, tailored for advanced device applications. researchgate.netuh.edu

Q & A

Q. What are the optimal synthetic routes and purification methods for Methyl 3-amino-3-thiophen-2-yl-acrylate?

Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

- Methodological Answer : 1H NMR is critical for confirming the acrylate moiety (δ 6.2–7.5 ppm for thiophene protons, δ 3.7 ppm for methoxy groups). 13C NMR identifies carbonyl carbons (δ 165–170 ppm) and thiophene ring carbons (δ 120–140 ppm). IR spectroscopy verifies NH (3300–3500 cm<sup>-1</sup>) and C=O (1700–1750 cm<sup>-1</sup>) stretches. Discrepancies between predicted and observed spectra may arise from tautomerism or hydrogen bonding, requiring computational validation (e.g., DFT calculations) .

Advanced Research Questions

Q. What strategies are effective for resolving crystallographic data contradictions in thiophene-acrylate derivatives?

- Methodological Answer : Use SHELXL for structure refinement, particularly for handling high-resolution or twinned data. Key steps:

Data Integration : Use SHELXC for data scaling and outlier rejection.

Phase Determination : Employ SHELXD for experimental phasing (e.g., SAD/MAD).

Q. How can computational modeling predict the biological activity of this compound analogs?

- Methodological Answer : Structure-Activity Relationship (SAR) studies involve:

Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity).

Pharmacophore Mapping : Identify critical moieties (e.g., thiophene ring for π-π stacking, acrylate for hydrogen bonding).

QSAR Models : Correlate electronic descriptors (HOMO/LUMO energies) with bioactivity data (e.g., IC50 values from antioxidant assays) .

Q. What experimental approaches address conflicting bioactivity data in related thiophene derivatives?

- Methodological Answer : Inconsistent antioxidant or anti-inflammatory results may stem from assay conditions (e.g., DPPH vs. ABTS radical scavenging). Standardize protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.